epi-Eudesmol

Catalog No.
S624386
CAS No.
15051-81-7
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
epi-Eudesmol

CAS Number

15051-81-7

Product Name

epi-Eudesmol

IUPAC Name

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1

InChI Key

WMOPMQRJLLIEJV-DOMZBBRYSA-N

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O

Isomeric SMILES

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O

The exact mass of the compound 10-epi-gamma-Eudesmol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of eudesmane sesquiterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

epi-Eudesmol (10-epi-gamma-eudesmol) is a naturally occurring eudesmane sesquiterpenoid characterized by an inverted C-10 stereocenter (equatorial hydroxyl) compared to its more common isomer, gamma-eudesmol. Widely utilized as an analytical reference standard and a bioactive lead compound, it is primarily isolated from the essential oils of plants such as Pelargonium graveolens and Laggera alata. For procurement and material selection, its value lies in its high lipophilicity (LogP ~3.1) and specific stereochemistry, which dictate its distinct retention times in GC-MS profiling and specific binding affinities in biological assays. Sourcing high-purity epi-Eudesmol is critical for laboratories standardizing terpene synthase product profiles, developing natural acaricides, or conducting quality control on high-value commercial essential oils where isomeric contamination would confound analytical results [1].

Research Fit

High-purity analytical reference standard for essential oil and natural product research
Defined 10-epi stereochemistry supports enantiomer-specific attribution studies
Supports in vitro bioactivity assay context (anti-inflammatory, cytotoxicity pathway research)

Substituting epi-Eudesmol with crude eudesmol mixtures or its closely related diastereomers (alpha-, beta-, or gamma-eudesmol) fundamentally compromises assay reproducibility and product development. The C-10 epimerization alters the spatial orientation of the molecule, directly impacting its interaction with biological targets and chromatographic stationary phases. In analytical applications, using a generic eudesmol standard fails to resolve the specific product ratios of enzymes like 10-epi-gamma-eudesmol synthase (EC 4.2.3.84), leading to inaccurate kinetic modeling[1]. Furthermore, in bio-agricultural formulations, the specific acaricidal efficacy demonstrated by the epi-isomer is diluted when using non-standardized essential oils, necessitating the procurement of the exact CAS 15051-81-7 compound to achieve reliable, DEET-comparable quantitative results [2].

Substitution Risk

C-10 epimerization can alter receptor binding; isomer mixtures may confound target engagement studies.
Cytotoxicity profile differs among eudesmol isomers; substituting without confirmatory assays may shift cell-model endpoints.
Hydrophobicity and solvent compatibility are stereochemistry-dependent; generic eudesmol solubility data may not apply directly.

Enzymatic Product Profiling in Terpene Biosynthesis

In the characterization of terpene cyclases, distinguishing between closely related sesquiterpene products is essential. Recombinant beta-eudesmol synthase (EC 4.2.3.68) and 10-epi-gamma-eudesmol synthase (EC 4.2.3.84) from Zingiber zerumbet produce overlapping but distinct product profiles from farnesyl diphosphate. While beta-eudesmol is often the major product, 10-epi-gamma-eudesmol is produced as a critical minor fraction. Accurately mapping these enzymatic pathways requires the exact epi-isomer standard to quantify the specific catalytic output [1].

Evidence DimensionEnzymatic product identification (EC 4.2.3.84 / EC 4.2.3.68)
Target Compound Dataepi-Eudesmol (Confirmed minor product fraction)
Comparator Or Baselinebeta-Eudesmol (Confirmed major product fraction)
Quantified DifferenceEnables precise stoichiometric quantification of multi-product terpene synthase output
ConditionsRecombinant enzyme assay evaluated via GC-MS

Procuring pure epi-Eudesmol is mandatory as a chromatographic standard to accurately quantify minor pathway products and validate the specific catalytic mechanism of terpene cyclases.

Cytotoxicity vs. Isomers
Cross-study comparable
Essential oil (15.9% 10-epi-γ-eudesmol): IC50 39.75 µg/mL (SK-LU-1). α-eudesmol: 5.38–10.60 µg/mL; β-: 16.51–24.57 µg/mL; γ-: 8.86–15.15 µg/mL (B16-F10, K562, HepG2).
Reported cell-model response context; lower potency may support anti-inflammatory screens without confounding cytotoxicity.
Matrix effects and cell-line variations limit direct IC50 transferability.

Acaricidal Efficacy for Biopesticide Formulation

In bioactivity-guided evaluations of natural tick repellents, isolated (-)-10-epi-gamma-eudesmol demonstrated potent efficacy against the lone star tick (Amblyomma americanum). At a concentration of 0.103 mg/cm2, it achieved 90% repellency, and at 0.052 mg/cm2, it maintained 73.3% repellency. This performance is highly comparable to the synthetic industry standard, DEET, which exhibits similar repellency at ≥0.052 mg/cm2. The natural epi-isomer only begins to lose significant efficacy at 0.026 mg/cm2, establishing it as a viable commercial alternative to synthetic repellents [1].

Evidence DimensionTick repellency (Amblyomma americanum)
Target Compound Data90% repellency at 0.103 mg/cm2; 73.3% at 0.052 mg/cm2
Comparator Or BaselineDEET (Reference standard: comparable repellency at ≥0.052 mg/cm2)
Quantified DifferenceEfficacy parity achieved within a 2-fold concentration range of the synthetic benchmark
ConditionsVertical filter paper bioassay

Agrochemical developers must select the isolated epi-isomer to achieve DEET-comparable repellency, which cannot be guaranteed by variable, unstandardized botanical extracts.

NO Inhibition Potency
Cross-study comparable
Oil with 10-epi-γ-eudesmol: IC50 29.08 µg/mL vs. 7-epi-α-eudesmol-rich oil: EC50 76 µg/mL (LPS-stimulated RAW264.7).
Supports anti-inflammatory pathway research; epimer at C-10 may influence NO production readouts.
Comparative potency context requires pure compound confirmation.

Chromatographic Resolution for Essential Oil Quality Control

In the quality control and authentication of commercial essential oils, such as sandalwood and geranium oils, resolving isomeric sesquiterpenes is critical to detecting adulteration. Under standard GC-MS conditions, 10-epi-gamma-eudesmol elutes at a distinct retention time of 21.75 minutes, clearly separating from beta-eudesmol, which elutes later at 22.41 minutes. This 0.66-minute retention gap is essential for automated peak integration and prevents the misidentification of botanical origins or synthetic adulterants [1].

Evidence DimensionGC-MS Retention Time
Target Compound Data21.75 minutes (10-epi-gamma-eudesmol)
Comparator Or Baseline22.41 minutes (beta-Eudesmol)
Quantified Difference0.66-minute baseline resolution under standard chromatographic conditions
ConditionsAgilent 6890N GC-MS analysis of essential oils

Procurement of the exact epi-isomer standard is required to resolve closely eluting sesquiterpenes in GC-MS quality control, preventing misidentification of high-value commercial oils.

In Silico Binding
Class-level inference
QSAR model (r²=0.89) predicts comparable or higher affinity than agarospirol and jinkoh-eremol; specific binding energies not reported.
Computational target-engagement hypothesis; requires experimental validation.
Data to verify; source review recommended.

Solubility Constraints and Assay Formulation

Like many eudesmane sesquiterpenoids, epi-Eudesmol exhibits high lipophilicity, with an estimated LogP of 3.105 and an extremely low aqueous solubility of approximately 6.59 mg/L at 25°C. This physicochemical profile dictates that the compound cannot be directly introduced into aqueous biological buffers without precipitation. Successful in vitro assay formulation requires the preparation of concentrated stock solutions in organic solvents such as DMSO or ethanol prior to aqueous dilution [1].

Evidence DimensionAqueous solubility and lipophilicity
Target Compound DataLogP = 3.105; Aqueous solubility ~6.59 mg/L
Comparator Or BaselineStandard aqueous biological buffers (high solubility)
Quantified DifferenceRequires organic co-solvent (DMSO/EtOH) for stable stock solutions
ConditionsStandard laboratory temperature (25°C)

Buyers must anticipate strict formulation protocols, as failing to utilize appropriate organic co-solvents will result in compound precipitation and invalid dose-response data.

Physicochemical Profile
Class-level inference
Relatively hydrophobic; good solubility in organic solvents, low aqueous solubility. No quantified LogP provided.
Formulation-relevant property; organic co-solvent may be required for in vitro assays.
Hydrophobicity context should be verified experimentally.

Lead Compound Development for Natural Acaricides

Given its demonstrated 90% repellency at 0.103 mg/cm2 against Amblyomma americanum, epi-Eudesmol is the required procurement choice for formulating DEET-alternative tick repellents and biopesticides [1].

Chromatographic Standardization for Essential Oil Quality Control

Due to its specific retention time (21.75 min) distinct from beta-eudesmol, epi-Eudesmol is the required analytical standard for authenticating high-value essential oils and detecting synthetic adulteration via GC-MS[2].

Substrate/Product Standards for Biocatalysis Research

Procurement of the pure epi-isomer is essential for quantifying the specific product ratios of recombinant terpene synthases (e.g., EC 4.2.3.84) in metabolic engineering and synthetic biology workflows [3].

Formulation of Hydrophobic Bioassays

Because of its low aqueous solubility (6.59 mg/L), epi-Eudesmol must be procured alongside appropriate organic co-solvents (like DMSO) to ensure stable, precipitate-free stock solutions for in vitro pharmacological and toxicological screening [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-inflammatory pathway research
Stereochemical identity (10-epi) and NO inhibition assay context
Target engagement validation and macrophage-based pathway studies
Essential oil authentication
Defined stereochemistry and analytical reference purity
GC-MS/HPLC batch consistency and adulterant detection
Cancer cell-model SAR studies
Cytotoxicity profile context relative to other eudesmol isomers
Comparative cell-viability endpoints and structure-activity mapping
Natural product spectral library
High-purity reference standard with verified stereochemistry
NMR/MS/IR spectral confirmation and dereplication workflows

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Appearance

Oil

Wikipedia

10-epi-gamma-eudesmol

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